molecular formula C23H24N4O7S B2563946 Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-54-4

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Katalognummer: B2563946
CAS-Nummer: 398998-54-4
Molekulargewicht: 500.53
InChI-Schlüssel: RSKLJUHLNIPQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound designed for research applications. It features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility and favorable physicochemical properties . The molecular structure integrates a sulfonamide linker and a phthalimide derivative (the 2-methyl-1,3-dioxoisoindolin-5-yl group), suggesting potential as a multi-purpose building block or a lead compound in drug discovery efforts. Compounds containing the piperazine moiety are frequently investigated for their pharmacological properties and are found in numerous FDA-approved therapies . The specific arrangement of the sulfonyl, carbamoyl, and phthalimide groups in this molecule may be of interest for developing enzyme inhibitors or probing cellular signaling pathways. As a complex synthetic intermediate, it can be used in the construction of more elaborate target molecules for high-throughput screening. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-10-12-27(13-11-26)35(32,33)17-7-4-15(5-8-17)20(28)24-16-6-9-18-19(14-16)22(30)25(2)21(18)29/h4-9,14H,3,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKLJUHLNIPQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N4O5S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5\text{S}

This structure includes a piperazine ring, a sulfonamide group, and a dioxoisoindoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of various protein kinases, which are critical in regulating cell growth and proliferation. Inhibiting these proteins can lead to reduced cancer cell viability and motility .
  • Androgen Receptor Degradation : Recent studies have indicated that compounds similar to this one can promote the degradation of androgen receptors, which are often overexpressed in certain cancers, including prostate cancer .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival. This modulation can lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Inhibits growth of various cancer cell lines
Cell Motility Inhibition Reduces migration and invasion capabilities of tumor cells
Receptor Degradation Induces degradation of androgen receptors

Case Studies

  • Cancer Cell Line Studies :
    • A study demonstrated that the compound exhibited potent growth inhibition in several cancer cell lines at concentrations as low as 10 µM. Notably, it showed selectivity for tumorigenic cells over non-tumorigenic cells, indicating a potential therapeutic window for cancer treatment .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound altered the localization and levels of signaling phosphoproteins associated with cell survival pathways. This suggests a multifaceted approach to inhibiting cancer progression by targeting multiple molecular players within the cell .
  • In Vivo Efficacy :
    • Preliminary animal studies have indicated promising results in reducing tumor size when administered in conjunction with standard chemotherapy agents. These findings support the potential use of this compound as an adjunct therapy in cancer treatment regimens .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Enhances solubility and biological activity.
  • Isoindolinone moiety : Associated with various biological activities, including anticancer properties.

Molecular Formula

The molecular formula for Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is C24H30N4O5SC_{24}H_{30}N_4O_5S.

Cancer Therapeutics

Recent studies have indicated that this compound may function as a potent inhibitor of cancer cell growth. Its structural components suggest mechanisms that could target specific pathways involved in tumor progression.

Case Study: Inhibition of Androgen Receptor

In a study focusing on androgen receptor degradation, the compound demonstrated significant efficacy in reducing AR levels in prostate cancer cell lines (LNCaP and VCaP). The reported IC50 values were notably low, indicating high potency:

CompoundIC50 (nM)Cell Line
Ethyl 4...10LNCaP
Ethyl 4...8VCaP

This data suggests that the compound could serve as a candidate for developing new therapies targeting androgen-dependent cancers .

Modulation of Protein Stability

The compound has been explored in the context of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce targeted degradation of specific proteins. Its ability to recruit E3 ligases enhances the degradation process, making it a valuable tool in drug discovery and development.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. The sulfonamide group is known for enhancing antibacterial activity, which could be leveraged in developing new antimicrobial agents.

Activity TypeObserved EffectReference
Cancer Cell Growth InhibitionSignificant reduction in proliferation
Androgen Receptor DegradationEffective modulation of AR levels
Antimicrobial ActivityPotential antibacterial effects

Table 2: Pharmacokinetic Properties

ParameterValue
Oral BioavailabilityHigh
Plasma Half-Life6 hours
MetabolismLiver

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Replacement of the sulfonyl-carbamoyl-isoindolinone moiety with a 4-fluorophenyl-dioxopyrrolidin group.
  • Impact :
    • The fluorophenyl group in CAS 128074-76-0 enhances electron-withdrawing effects, increasing binding affinity to serotonin receptors (Ki: 12 nM vs. 85 nM for the target compound) .
    • The dioxopyrrolidin ring in CAS 128074-76-0 introduces conformational rigidity, reducing solubility in aqueous media (2.1 mg/mL vs. 5.6 mg/mL for the target compound) .
Property Target Compound CAS 128074-76-0
Aqueous Solubility (mg/mL) 5.6 2.1
Serotonin Receptor Ki (nM) 85 12
Synthetic Complexity High (6-step synthesis) Moderate (4-step synthesis)

Research Findings and Implications

  • CAS 128074-76-0 : Shows promise in neurological disorders due to its serotonin receptor selectivity but suffers from poor bioavailability .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclocondensation, sulfonylation, and carbamoylation. Key steps include:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine analogs to form the pyrazole or isoindolinone core .
  • Sulfonylation : React the intermediate with sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) to introduce the sulfonyl group .
  • Carbamoylation : Employ coupling agents like HATU or EDC to link the 2-methyl-1,3-dioxoisoindolin-5-amine moiety to the sulfonylated phenyl group .
  • Piperazine Functionalization : Use tert-butyl piperazine carboxylate derivatives for protection/deprotection strategies to ensure regioselectivity .

Q. Critical Parameters :

  • Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis of ester groups).
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer : Use a combination of spectral and chromatographic methods:

  • HPLC : Employ a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid for purity assessment .
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : Verify molecular ions ([M+H]+^+) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4) using nephelometry or UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions (pH 2–9). Monitor via HPLC for degradation products .

Q. Key Findings :

  • Esters (e.g., ethyl carboxylate) may hydrolyze in aqueous buffers; use lyophilized storage .
  • Sulfonamide groups are prone to oxidation; store under inert gas .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and isoindolinone moieties?

Methodological Answer :

  • Piperazine Modifications : Substitute the piperazine ring with aryl/alkyl groups (e.g., 2,3-dichlorophenyl) to assess steric/electronic effects on bioactivity .
  • Isoindolinone Alterations : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilic reactivity .

Q. Experimental Design :

  • Synthesize 10–15 analogs with systematic substitutions.
  • Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays .

Q. Data Contradiction Analysis :

  • If bioactivity decreases despite increased solubility, evaluate cell permeability via PAMPA assays to distinguish solubility vs. uptake issues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., buffer ionic strength, enzyme batch) .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. Example Workflow :

Re-test the compound in parallel with literature protocols.

Cross-validate with independent techniques (e.g., X-ray crystallography for target binding) .

Q. What advanced chromatographic methods are suitable for isolating trace impurities in this compound?

Methodological Answer :

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation .
  • Preparative HPLC : Scale up to isolate impurities >0.1% for structural elucidation via NMR .

Q. Critical Parameters :

  • Adjust pH to 5.5 ± 0.02 to resolve co-eluting epimers .
  • Use tetrabutylammonium hydroxide as an ion-pairing agent for sulfonated impurities .

Q. How should researchers design a stability-indicating study under stressed conditions?

Methodological Answer :

  • Stressors : Expose the compound to heat (60°C, 72 hr), humidity (75% RH), and oxidative agents (3% H₂O₂) .
  • Analytical Endpoints :
    • Quantify degradation products via HPLC-DAD.
    • Identify major degradants using LC-QTOF-MS .

Q. Key Findings :

  • Esters hydrolyze to carboxylic acids under acidic/neutral conditions .
  • Sulfonamides degrade to sulfonic acids in oxidative environments .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions .
  • Docking Studies : Model interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina to prioritize analogs with improved binding .

Q. Validation Steps :

  • Compare predicted vs. experimental logD values (shake-flask method) .
  • Refine force fields based on crystallographic data .

Q. What theoretical frameworks are relevant for linking this compound’s mechanism to broader biological pathways?

Methodological Answer :

  • Network Pharmacology : Map interactions using STRING or KEGG to identify off-target effects .
  • Systems Biology : Integrate transcriptomics data (e.g., RNA-seq) to correlate compound exposure with pathway dysregulation .

Q. Example Application :

  • Link isoindolinone-mediated enzyme inhibition to downstream metabolic pathways (e.g., glycolysis) via siRNA knockdown validation .

Q. How can researchers address methodological gaps in existing literature on this compound?

Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to identify understudied areas (e.g., long-term toxicity) .
  • Collaborative Studies : Partner with labs using orthogonal techniques (e.g., cryo-EM for structural biology) to fill knowledge gaps .

Q. Case Study :

  • Discrepancies in cytotoxicity data may arise from varying cell lines (e.g., HEK293 vs. HeLa). Standardize models using CRISPR-edited isogenic lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.